molecular formula C18H13N3OS2 B2972210 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 477327-07-4

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2972210
CAS No.: 477327-07-4
M. Wt: 351.44
InChI Key: CIIQDUJUJDFRLR-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common approach is the reaction of 1,3-benzothiazol-2-amine with phenylacetyl chloride in the presence of a suitable base, such as triethylamine, to form the desired compound. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with varying biological activities.

Biology: In biological research, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is studied for its potential antibacterial and antifungal properties. It has shown promise in inhibiting the growth of various pathogenic microorganisms.

Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides

  • N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Uniqueness: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide stands out due to its unique combination of functional groups and heterocyclic rings. This structural complexity allows for a wide range of chemical modifications and applications, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-16(10-12-6-2-1-3-7-12)21-18-20-14(11-23-18)17-19-13-8-4-5-9-15(13)24-17/h1-9,11H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIQDUJUJDFRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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